1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
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Overview
Description
Thiophene and furan are both five-membered heterocyclic compounds, with thiophene containing a sulfur atom and furan containing an oxygen atom. They are essential in various fields, including medicinal chemistry and material science . Thiophene derivatives, for example, have been used in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Chemical Reactions Analysis
Thiophene and its derivatives can undergo a variety of chemical reactions, including condensation reactions . The specific reactions would depend on the substituents present in the compound.Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis of Novel Derivatives
Research on the synthesis of novel pyridine and naphthyridine derivatives using furan and thiophene as core components illustrates the compound's versatility in creating complex chemical structures. For instance, the condensation reactions involving derivatives of furan and thiophene with nitro-substituted CH acids lead to the formation of geminally activated nitro dienes, showcasing the compound's utility in synthetic organic chemistry (Baichurin et al., 2019).
Photoinduced Oxidative Annulation
A study demonstrates the use of furan and thiophene derivatives in photoinduced oxidative annulation, leading to the creation of highly functionalized polyheterocyclic compounds. This process highlights the compound's role in facilitating complex chemical transformations without the need for transition metals or oxidants (Zhang et al., 2017).
Applications in Dye-Sensitized Solar Cells
The impact of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells is significant. Derivatives with furan as a conjugated linker showed enhanced solar energy-to-electricity conversion efficiency, indicating potential applications in renewable energy technologies (Kim et al., 2011).
Chemical Reactivity Studies
Research on the ethynylation of pyrroles with furan and thiophene derivatives in an Al2O3 medium reveals insights into the relative reactivity of these heterocycles. This study contributes to the understanding of heterocyclic chemistry and the development of novel synthetic routes (Sobenina et al., 2014).
Computational and Antibacterial Studies
Computational and experimental studies on urea and thiourea derivatives related to the compound have shown potential antibacterial and antifungal activities. These studies not only provide insights into the compound's biological applications but also emphasize the importance of computational chemistry in predicting chemical properties and biological activities (Alabi et al., 2020).
Mechanism of Action
Target of Action
Furan and thiophene derivatives are known to interact with a variety of biological targets, depending on their specific structures and functional groups . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Furan and thiophene derivatives can interact with their targets through a variety of mechanisms, including binding to proteins or DNA, acting as enzyme inhibitors, or participating in chemical reactions .
Biochemical Pathways
Furan and thiophene derivatives can be involved in a variety of biochemical pathways. For example, some thiophene derivatives have been shown to have anti-inflammatory and anticancer properties, suggesting they may interact with pathways related to inflammation and cell proliferation .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some furan and thiophene derivatives have been shown to have effects such as reducing inflammation or inhibiting cell proliferation .
Action Environment
The action, efficacy, and stability of the compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, some furan and thiophene derivatives have been shown to undergo photoreactions .
Future Directions
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10(2)16-14(17)15-8-12(11-5-7-19-9-11)13-4-3-6-18-13/h3-7,9-10,12H,8H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYCAVPHKHBFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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